molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 164575-82-0

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine

Cat. No.: B014283
CAS No.: 164575-82-0
M. Wt: 347.4 g/mol
InChI Key: YELWNIMQOUETBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine: is a specialized chemical compound known for its unique properties and applications in scientific research. It is a radioionatable, cleavable, and photoactivable cross-linking agent, which makes it highly valuable in various biochemical and molecular biology experiments .

Mechanism of Action

Target of Action

It is known to be a radioionatable, cleavable, photoactivable cross-linking agent . This suggests that it may interact with a variety of biological molecules, depending on the specific experimental conditions.

Mode of Action

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine acts as a cross-linking agent . It forms covalent bonds between different molecules, thereby altering their physical and chemical properties. The compound is photoactivable, meaning it becomes reactive when exposed to light. It is also cleavable, allowing the cross-links to be broken under certain conditions .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific molecules it cross-links . By forming covalent bonds between different molecules, it can alter their structure and function, potentially leading to changes in cellular processes.

Action Environment

The action of this compound can be influenced by various environmental factors . For example, its photoactivable nature means that light exposure can trigger its reactivity. Additionally, the cleavability of the cross-links it forms could be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine involves multiple steps, starting with the preparation of the 4-azidosalicylic acid derivativeThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Types of Reactions: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of azido derivatives .

Scientific Research Applications

Chemistry: In chemistry, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine is used as a cross-linking agent to study the interactions between different molecules. Its photoactivable nature allows for precise control over the cross-linking process .

Biology: In biological research, the compound is employed to investigate protein-protein interactions and to label specific proteins with radioactive isotopes. This helps in understanding the structure and function of proteins in various biological processes .

Medicine: In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable cross-links with biomolecules makes it valuable in the design of targeted drug delivery systems .

Industry: In the industrial sector, the compound is used in the production of specialized materials and in the development of new technologies for biochemical analysis .

Comparison with Similar Compounds

Uniqueness: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine is unique due to its combination of radioionatable, cleavable, and photoactivable properties. This makes it highly versatile and valuable in a wide range of scientific research applications .

Biological Activity

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine, commonly referred to as AET, is a compound notable for its unique biological activities, particularly in the context of protein modification and cross-linking. This article provides a comprehensive overview of its biological activity, including its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

AET is characterized by the presence of a 2-thiopyridyl moiety and a 4-azidosalicylamido group , which endow it with specific biochemical properties. The compound's structure allows for cysteine-specific incorporation into proteins through a cleavable disulfide bond, facilitating targeted modifications in biological systems .

Property Details
CAS Number 164575-82-0
Molecular Formula C₁₄H₁₅N₃O₂S
Molecular Weight 281.35 g/mol
Solubility Soluble in DMSO and DMF
Key Functional Groups Azide, thiol, amide

AET functions primarily as a photoactivable cross-linking agent , allowing for the covalent attachment of proteins upon exposure to UV light. The azido group can undergo photolysis, generating reactive intermediates that can form covalent bonds with nearby cysteine residues in proteins. This property has been exploited in various studies to map protein-protein interactions and to study protein dynamics within cellular environments .

Biological Applications

  • Protein Cross-Linking : AET is extensively used in biochemical research for site-specific labeling of proteins. By utilizing its unique reactivity, researchers can identify protein interactions and localize proteins within complex cellular structures.
  • Radioiodination : The azido group allows for radioiodination, which is useful in imaging studies and tracking the behavior of proteins in vivo .
  • Drug Development : AET's ability to modify proteins selectively makes it a candidate for developing therapeutics that target specific protein interactions involved in diseases such as cancer.

Case Study 1: Protein-Protein Interactions

In a study conducted by Chen et al. (1994), AET was used to investigate protein-protein interactions within multiprotein complexes. The researchers demonstrated that AET could effectively label adjacent proteins, allowing for the mapping of interaction networks within cells .

Case Study 2: Photocrosslinking in Cell Models

Another significant study utilized AET to explore the dynamics of protein interactions in live cell models. The results indicated that AET could successfully cross-link target proteins upon UV exposure, providing insights into the spatial organization of signaling pathways within cells .

Research Findings

Research has shown that AET's efficacy as a cross-linking agent is influenced by several factors:

  • Concentration : Higher concentrations of AET lead to increased cross-linking efficiency but may also result in non-specific labeling.
  • Linker Length : The short linker arm between the thiopyridyl and azidosalicylamido moieties allows for efficient proximity-based labeling without steric hindrance .
  • Environmental Conditions : Optimal conditions for photocrosslinking include specific pH levels and ionic strengths, which can enhance the reactivity of the azido group.

Properties

IUPAC Name

4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELWNIMQOUETBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402768
Record name S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164575-82-0
Record name S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Reactant of Route 2
Reactant of Route 2
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Reactant of Route 3
Reactant of Route 3
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Reactant of Route 4
Reactant of Route 4
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Reactant of Route 5
Reactant of Route 5
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Reactant of Route 6
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Customer
Q & A

Q1: How does S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine interact with proteins and what are the downstream effects?

A1: this compound (AET) interacts with proteins through a two-step process. First, the 2-thiopyridyl group forms a cleavable disulfide bond with cysteine residues. [] This allows for targeted incorporation of AET into proteins. Second, upon exposure to UV light, the 4-azidosalicylamido group becomes photoactivated and forms covalent cross-links with nearby molecules. [] This cross-linking allows researchers to study protein-protein interactions and identify neighboring protein domains within multiprotein complexes. []

Q2: What are the structural characteristics of AET?

A2: While the provided abstract doesn't explicitly state the molecular formula or weight of AET, it does mention a key structural characteristic: a relatively short linker arm between the 2-thiopyridyl moiety and the 4-azidosalicylamido moiety. [] This short linker arm distinguishes AET from a similar compound, S-[2-[N-[4-(4-azidosalicylamido)butyl]carbomoyl]ethylthio]-2-thiopyridine (APDP). [] The short linker arm may influence the cross-linking efficiency and specificity of AET compared to compounds with longer linkers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.